![molecular formula C17H18F2N4OS B2937437 5-((3,4-Difluorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886904-33-2](/img/structure/B2937437.png)

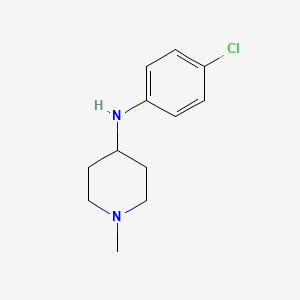

5-((3,4-Difluorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

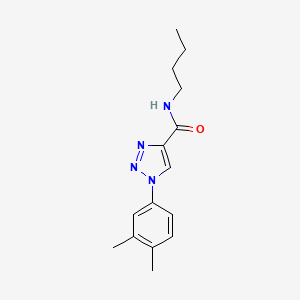

5-((3,4-Difluorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C17H18F2N4OS and its molecular weight is 364.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Activity Relationship (SAR) of Anticancer Agents

Compounds within the 1,2,4-triazolopyrimidine class have been synthesized and evaluated for their anticancer properties. A study detailed the synthesis and SAR of triazolopyrimidines as anticancer agents, highlighting the essential structural requirements for optimal activity. These compounds have a unique mechanism of tubulin inhibition, promoting tubulin polymerization in vitro without competing with paclitaxel binding. This unique action allows them to overcome resistance attributed to multidrug resistance transporter proteins, indicating significant potential as anticancer agents (Zhang et al., 2007).

Novel Syntheses of Heterocyclic Compounds

Research on the synthesis of heterocyclic compounds, including triazolopyridines, has led to the development of new methods for creating these complex molecules. For example, phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation has been employed for the efficient synthesis of 1,2,4-triazolo[1,5-a]pyridines, offering a metal-free route to these biologically important heterocycles. This method features short reaction times and high yields, demonstrating the versatility of synthetic approaches to accessing triazolopyridine skeletons (Zheng et al., 2014).

Antimicrobial and Antihypertensive Activities

The triazolopyrimidine and triazolopyridine derivatives have been synthesized with a focus on evaluating their potential as antimicrobial and cardiovascular agents. Some compounds in this class have shown promising antimicrobial activities against various microorganisms, indicating their potential as therapeutic agents in treating infections. Additionally, certain derivatives have demonstrated significant coronary vasodilating and antihypertensive activities, suggesting their utility in developing new cardiovascular medications (Bektaş et al., 2007).

Insecticidal Applications

Another fascinating application of related heterocyclic compounds includes their use as insecticidal agents. New derivatives have been synthesized and assessed for their effectiveness against the cotton leafworm, Spodoptera littoralis. This research highlights the potential of these compounds in agricultural applications, offering a new approach to pest management (Fadda et al., 2017).

Mechanism of Action

Target of Action

The exact target of this compound is unknown without specific studies. Compounds containing a pyrrolidine ring are known to interact with a variety of targets, including multiple receptors . Similarly, compounds with a difluorophenyl group can also interact with various targets .

Mode of Action

Without specific studies, it’s difficult to determine the exact mode of action. The pyrrolidine ring and difluorophenyl group could potentially interact with target proteins, leading to changes in their function .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the biological system in which it’s used. Compounds with a pyrrolidine ring are known to have diverse pharmacokinetic properties .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the pyrrolidine ring’s stereochemistry can lead to different biological profiles due to the different binding modes to enantioselective proteins .

properties

IUPAC Name |

5-[(3,4-difluorophenyl)-pyrrolidin-1-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F2N4OS/c1-2-13-20-17-23(21-13)16(24)15(25-17)14(22-7-3-4-8-22)10-5-6-11(18)12(19)9-10/h5-6,9,14,24H,2-4,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMVGKCJYSCCEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCCC4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,4'-bipyridin]-4-ylmethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2937355.png)

![2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2937356.png)

![3-(4-Methoxyphenyl)-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]quinazoline-2,4-dione](/img/structure/B2937358.png)

![Lithium;2-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)acetate](/img/structure/B2937360.png)

![4-[4-(3,4-Dimethylphenyl)phthalazin-1-yl]oxy-3-methoxybenzaldehyde](/img/structure/B2937364.png)

![5-(4-methoxyphenyl)-1-(4-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2937365.png)

![N6-isobutyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2937368.png)

![8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid](/img/structure/B2937377.png)